3-methyl-N'-(propan-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-Methyl-N'-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of a methyl group at the 3-position, an isopropyl group at the nitrogen atom, and a carbohydrazide functional group at the 5-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-methyl-1H-pyrazole-5-carboxylic acid and isopropyl hydrazine.
Reaction Conditions: The reaction involves the formation of an amide bond between the carboxylic acid and hydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like thionyl chloride or carbonyldiimidazole (CDI) to facilitate the formation of the amide bond.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethyl acetate or dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, catalyst, and reaction conditions is optimized to maximize yield and minimize by-products. The purification process may involve techniques such as column chromatography or crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the methyl group to a carboxylic acid.
Reduction: Reduction reactions can convert the carbohydrazide group to a hydrazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: 3-Methyl-1H-pyrazole-5-carboxylic acid.
Reduction Products: Hydrazine derivatives of the carbohydrazide group.
Substitution Products: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biochemical studies to investigate enzyme interactions and binding affinities. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-methyl-N'-(propan-2-yl)-1H-pyrazole-5-carbohydrazide exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Pyrazole: The parent compound without any substituents.
3-Methyl-1H-pyrazole-5-carboxylic acid: The carboxylic acid derivative without the hydrazide group.
Isopropyl hydrazine: The hydrazine derivative without the pyrazole ring.
Uniqueness: 3-Methyl-N'-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to its combination of the pyrazole ring, methyl group, isopropyl group, and carbohydrazide functional group, which provides it with distinct chemical and biological properties compared to its simpler analogs.
Properties
IUPAC Name |
5-methyl-N'-propan-2-yl-1H-pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-5(2)9-12-8(13)7-4-6(3)10-11-7/h4-5,9H,1-3H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLLXPRFLJCZFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NNC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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